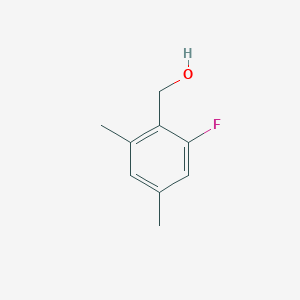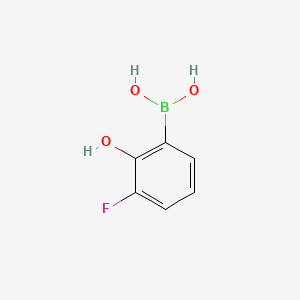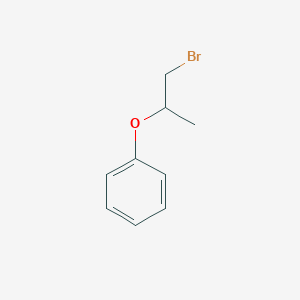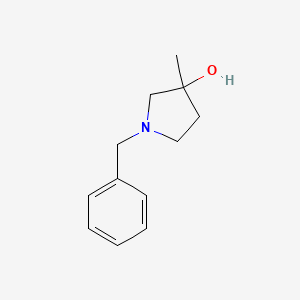![molecular formula C7H6BrN3 B1342363 5-ブロモ-1H-ベンゾ[d]イミダゾール-2-アミン CAS No. 791595-74-9](/img/structure/B1342363.png)
5-ブロモ-1H-ベンゾ[d]イミダゾール-2-アミン
概要
説明
5-bromo-1H-benzo[d]imidazol-2-amine is a compound that belongs to the class of benzimidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. The presence of a bromine atom at the 5-position of the benzimidazole ring makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis affords 1-substituted benzimidazoles in moderate to good yields . Similarly, 2-(2-bromophenyl)benzimidazoles can react with cyanamide under microwave irradiation in the presence of CuI and a base to yield benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines . These methods demonstrate the reactivity of brominated benzimidazoles and their utility in synthesizing complex heterocyclic structures.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be studied both theoretically and experimentally. Quantum-chemical calculations can be used to understand the interaction energies between molecules, which helps in recognizing different levels of crystal structure organization . Single-crystal X-ray analysis is another powerful tool to determine the precise molecular geometry and intermolecular interactions within the crystal lattice .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For example, a DBU-promoted deaminative thiolation reaction of 1H-benzo[d]imidazol-2-amines has been developed, which is a metal-free and environmentally friendly pathway to synthesize 2-thio-1H-benzo[d]imidazoles . Additionally, benzimidazole compounds can be functionalized to create hybrid molecules with potential biological activities, such as apoptosis inducers in human myeloid leukemia cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of substituents like the bromine atom can affect the compound's reactivity, boiling point, melting point, and solubility. The optical properties of these compounds are also noteworthy, as some benzimidazole derivatives exhibit strong UV absorption and fluorescence . The antimicrobial activity of certain benzimidazole derivatives has been evaluated, with some compounds showing activity comparable to standard antibiotics .
科学的研究の応用
治療の可能性
2-アミノ-5-ブロモベンゾイミダゾールの基本構造であるイミダゾールは、幅広い化学的および生物学的特性で知られています . イミダゾールの誘導体は、抗菌性、抗マイコバクテリア活性、抗炎症活性、抗腫瘍活性、抗糖尿病活性、抗アレルギー活性、解熱活性、抗ウイルス活性、抗酸化活性、抗アメーバ活性、抗寄生虫活性、抗真菌活性、および潰瘍形成活性などのさまざまな生物活性を示します .
イミダゾールの合成
置換イミダゾールの位置選択的合成における最近の進歩が強調されています . これらの複素環は、さまざまな日常生活の用途で使用される機能性分子にとって重要な構成要素です .
抗菌活性
イミダゾール含有化合物は、顕著な抗菌活性を示しています . 例としては、プロトンポンプ阻害薬のオメプラゾール、降圧薬のカンドサルタンおよびテルミサルタン、抗寄生虫薬のアルベンダゾールおよびメベンダゾール、ならびに抗腫瘍剤および抗癌剤などの他の多くの種類の調査中の治療薬があります .
シグナル受信のブロック
イミダゾール系化合物は、PqsRレベルでのAQシグナル受信の薬理学的ブロックに成功裏に使用されています . これは、pqsA-lux遺伝子の転写を減らし、最終的に発光読み出しを減少させることにつながります .
機能性材料
イミダゾールは、機能性材料の開発など、さまざまな用途で使用されています . これは、これらの領域の多くにおいてイミダゾールの合成のための迅速な方法が、非常にトピカルであり、必要とされるためです .
将来の方向性
Imidazole compounds, including 5-bromo-1H-benzo[d]imidazol-2-amine, have become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring-containing drugs . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
特性
IUPAC Name |
6-bromo-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKNNXAMJFCCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606999 | |
| Record name | 6-Bromo-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
791595-74-9 | |
| Record name | 6-Bromo-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1H-benzo[d]imidazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Amino-5-bromobenzimidazole (S17) as a potential antimicrobial agent?
A1: 2-Amino-5-bromobenzimidazole (S17) has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. [] The study demonstrated that S17 inhibits the growth of Listeria innocua (Gram-positive) and Escherichia coli (Gram-negative) with a Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL. [] This finding suggests that S17 could be a potential lead compound for developing novel antibiotics, especially given the increasing concern of antibiotic resistance.
Q2: How does 2-Amino-5-bromobenzimidazole (S17) exert its antimicrobial effect?
A2: While the exact mechanism of action of S17 is not fully elucidated in the study, the research suggests that it functions by inhibiting the MurA enzyme. [] MurA is an essential enzyme involved in bacterial cell wall biosynthesis. [] By inhibiting MurA, S17 disrupts the formation of the bacterial cell wall, ultimately leading to bacterial cell death.
Q3: Are there any known limitations or challenges associated with 2-Amino-5-bromobenzimidazole (S17) as a potential antimicrobial agent?
A3: The research primarily focuses on the initial screening and identification of S17 as a potential MurA inhibitor. [] Further research is necessary to:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid](/img/structure/B1342309.png)

![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)

![3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1342322.png)